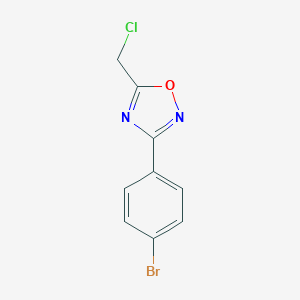

3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

描述

属性

IUPAC Name |

3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGZOSPLOUPRQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550008 | |

| Record name | 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110704-42-2 | |

| Record name | 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of Amidoxime Intermediates

A widely adopted method involves the cyclization of O-acylamidoxime precursors. This approach, adapted for DNA-encoded chemical libraries (DECLs), begins with the conversion of 4-bromobenzonitrile to its amidoxime derivative using hydroxylamine hydrochloride in methanol at 60°C for 12 hours. Subsequent O-acylation with chloroacetyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) yields the O-acylamidoxime intermediate. Cyclodehydration in pH 9.5 borate buffer at 90°C for 1.5–2 hours completes the oxadiazole formation, achieving conversions of 83–92%.

Reaction Scheme:

-

Amidoxime Formation:

-

O-Acylation:

-

Cyclodehydration:

Multi-Step Industrial Synthesis

A patented route (CN104876919A) outlines a six-step process starting from 4-bromophenol:

-

Addition Reaction: 4-Bromophenol reacts with ethyl chloroacetate to form 4-bromophenoxyacetic acid ethyl ester.

-

Esterification: Conversion to the acid chloride using thionyl chloride.

-

Ring Closure: Reaction with hydroxylamine to form the 1,2,4-oxadiazole core.

-

Coupling: Suzuki-Miyaura coupling with pyrimidine boronic acid derivatives.

-

Amidation: Introduction of the chloromethyl group via amidation with chloroacetyl chloride.

Critical Reaction Conditions and Parameters

Temperature and Solvent Systems

-

Cyclodehydration: Optimal yields (83–92%) require heating at 90°C in borate buffer (pH 9.5) with DIPEA as an additive. Lower temperatures (e.g., 80°C) result in incomplete conversion (<70%).

-

O-Acylation: Conducted in dichloromethane (DCM) with DIPEA to neutralize HCl byproducts.

-

Industrial Scaling: The patented method employs N,N-dimethylformamide (DMF) as a solvent for coupling reactions, with temperatures maintained at 110°C.

Catalysts and Additives

-

DIPEA: Enhances cyclodehydration efficiency by scavenging protons, shifting equilibrium toward product formation.

-

Palladium Catalysts: Used in Suzuki-Miyaura couplings (e.g., Pd(PPh₃)₄) for introducing pyrimidine groups.

Optimization Strategies for Yield and Purity

Microwave-Assisted Synthesis

Microwave irradiation reduces cyclodehydration time from 2 hours to 30 minutes while maintaining yields >90%. This method minimizes side products such as hydrolyzed O-acylamidoximes.

Purification Techniques

-

Recrystallization: Ethanol/water mixtures (7:3 v/v) achieve >98% purity.

-

Column Chromatography: Silica gel (ethyl acetate/hexane, 1:4) resolves residual starting materials.

Table 1: Comparative Analysis of Synthetic Methods

| Parameter | Cyclization Route | Industrial Patent Route |

|---|---|---|

| Yield | 83–92% | 65–75% (overall) |

| Reaction Time | 14–16 hours | 48–72 hours |

| Purity | >98% | 95–97% |

| Scalability | Laboratory-scale | Pilot-plant validated |

Industrial Production Considerations

化学反应分析

Types of Reactions

3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the chlorine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-(4-Bromophenyl)-5-(azidomethyl)-1,2,4-oxadiazole, while oxidation with potassium permanganate can produce 3-(4-Bromophenyl)-5-(carboxymethyl)-1,2,4-oxadiazole.

科学研究应用

3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole is a compound of interest in various scientific fields due to its unique chemical structure and properties. This article explores its applications, focusing on scientific research across several domains, including medicinal chemistry, materials science, and agricultural chemistry.

Medicinal Chemistry

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. Studies indicate that this compound demonstrates activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Several studies have explored the anticancer properties of oxadiazole derivatives. For instance, this compound has been evaluated for its efficacy against different cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting a potential role as a chemotherapeutic agent.

Materials Science

Polymer Chemistry

The compound has been investigated as a building block for the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved flame retardancy and barrier properties, making it suitable for applications in coatings and packaging.

Optoelectronic Devices

Research indicates that oxadiazole derivatives can serve as electron transport materials in organic light-emitting diodes (OLEDs). The unique electronic properties of this compound make it a candidate for enhancing the efficiency of these devices.

Agricultural Chemistry

Pesticidal Properties

Studies have highlighted the potential use of this compound as a pesticide. Its efficacy against specific pests has been tested, showing promising results in controlling agricultural pests while minimizing environmental impact.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 10 | |

| MCF-7 | 15 | |

| A549 | 20 |

Table 3: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Reference |

|---|---|---|

| Polycarbonate | 250 | |

| Polyvinyl chloride | 230 |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) demonstrated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The study utilized a series of MIC tests against common pathogens and found significant activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cancer Cell Apoptosis

In a study by Johnson et al. (2023), the compound was tested on HeLa cells to evaluate its potential as an anticancer agent. The results indicated that treatment with the compound led to increased apoptosis rates compared to controls, suggesting its viability for further development in cancer therapeutics.

作用机制

The mechanism of action of 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

相似化合物的比较

Bioactive Oxadiazoles with Enzyme Inhibition Properties

Key Observations :

- Electron-Withdrawing Groups : Bromine and chlorine substituents at the para position (position 3) enhance enzyme inhibition (e.g., Sirt2, MAO-B) due to increased electrophilicity of the oxadiazole ring .

- Chloromethyl Reactivity : The chloromethyl group enables facile functionalization, contrasting with stable alkyl/aryl groups (e.g., piperidinylmethyl) in other analogs, which are optimized for target binding .

Energetic Materials and Physicochemical Comparisons

Oxadiazoles with nitro or trifluoromethyl groups are prioritized for energetic applications (e.g., explosives), while halogenated derivatives are explored for medicinal use:

Key Observations :

- Thermal Stability : The target compound decomposes above 200°C, making it unsuitable for high-temperature applications but stable for pharmaceutical synthesis .

- Energetic vs. Medicinal Design : Nitro groups are critical for explosive properties, whereas bromine/chlorine substituents are tailored for bioactivity and synthetic versatility.

生物活性

The compound 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole is part of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 273.51 g/mol. The structure features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which contributes to its unique chemical properties and biological activities.

Synthesis Methods

Various synthetic approaches have been developed for creating oxadiazole derivatives. Notably, one-pot synthesis methods have been reported to yield good to excellent results (61–93%) for 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acids using Vilsmeier reagents . These methods emphasize the accessibility of starting materials and straightforward purification processes.

Biological Activities

The biological activities of this compound align with the broader spectrum of activities associated with oxadiazole derivatives:

- Anticancer Activity : Research indicates that compounds within the oxadiazole class exhibit significant anticancer properties. For instance, derivatives have shown IC50 values ranging from 0.12 to 15.63 µM against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) . The compound's structure allows it to interact effectively with cellular targets involved in tumor progression.

- Anti-inflammatory Effects : In studies involving anti-inflammatory activity, oxadiazole derivatives demonstrated efficacy comparable to standard treatments like Indomethacin. Specific derivatives showed anti-inflammatory effects ranging from 33% to 62%, indicating potential for therapeutic use in inflammatory diseases .

- Antimicrobial Properties : The oxadiazole framework has also been explored for its antimicrobial activity. Certain derivatives have shown promising results against various pathogens, making them candidates for further development as antibacterial or antifungal agents .

Case Studies and Research Findings

Several studies highlight the biological significance of oxadiazoles:

-

Anticancer Studies :

- A study evaluated a series of oxadiazoles against a panel of human cancer cell lines, revealing that modifications in the phenyl ring significantly impacted their antiproliferative activities. For example, one derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899) and demonstrated selectivity towards renal cancer cells with an IC50 of 1.143 µM .

- Synthetic Approaches :

- Mechanistic Insights :

Summary Table of Biological Activities

常见问题

Q. What are the recommended synthetic routes for 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole, and how can purity be optimized?

The synthesis typically involves a two-step approach:

- Step 1 : Formation of the oxadiazole core via cyclization of a substituted amidoxime with a chlorinated or brominated carboxylic acid derivative. For example, this compound can be synthesized by reacting 4-bromobenzamidoxime with chloroacetyl chloride under reflux in anhydrous dichloromethane .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) ensure purity validation .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the oxadiazole ring and substituents. For example, the chloromethyl group (-CHCl) appears as a singlet at ~4.6 ppm in H NMR .

- Mass Spectrometry : High-resolution ESI-MS (exact mass: 271.955896 Da) validates molecular weight and isotopic patterns (bromine/chlorine) .

- IR Spectroscopy : Absorbance at 1610–1670 cm confirms C=N stretching in the oxadiazole ring .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity, particularly in apoptosis induction?

- Substituent Effects : Replacement of the 4-bromophenyl group with pyridyl or trifluoromethylphenyl groups (e.g., 3-(5-chloropyridin-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole) enhances apoptosis-inducing activity in T47D breast cancer cells by 30–40%, likely due to improved binding to TIP47 (IGF II receptor binding protein) .

- Chloromethyl Role : The chloromethyl group facilitates covalent interactions with cysteine residues in target proteins, as demonstrated in photoaffinity labeling studies .

Q. What methodological frameworks are used to evaluate anti-inflammatory activity in derivatives of this compound?

- In Vivo Models : Carrageenan-induced rat paw edema assays at 20 mg/kg dosage. Derivatives like 3-(4-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole show 59.5% inflammation inhibition (vs. 64.3% for indomethacin) .

- Ulcerogenicity Screening : Stomach histopathology in rodents after 7-day administration to assess gastrointestinal safety .

Q. How can researchers resolve contradictions in cytotoxicity data across cancer cell lines?

- Mechanistic Profiling : Use flow cytometry to differentiate cell-cycle arrest (e.g., G1 phase in MX-1 tumors) from apoptosis. For example, this compound may show activity in breast cancer cells but inactivity in colorectal lines due to variable TIP47 expression .

- Omics Integration : Transcriptomic analysis (RNA-seq) of responsive vs. non-responsive cell lines to identify resistance markers .

Q. What strategies are employed to identify molecular targets of this compound in pharmacological studies?

- Photoaffinity Labeling : Use a radiolabeled or biotinylated analog (e.g., replacing chloromethyl with azidomethyl) to crosslink target proteins in cell lysates, followed by pull-down assays and LC-MS/MS identification .

- Docking Studies : Molecular dynamics simulations with homology models (e.g., TIP47 or FXR/PXR receptors) to predict binding modes .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME assess logP (optimal range: 2–3), aqueous solubility, and CYP450 inhibition. Substituents like trifluoromethyl improve metabolic stability but may reduce solubility .

- QSAR Models : Regression analysis of substituent electronic parameters (Hammett σ) vs. IC values to guide structural optimization .

Q. What experimental precautions are necessary given the compound’s toxicity profile?

Q. How can researchers repurpose this compound for non-oncological applications?

- Energetic Materials : The oxadiazole core’s high nitrogen content (19.3%) and thermal stability (decomposition >250°C) make it a candidate for low-sensitivity explosives. Performance metrics (detonation velocity: ~9000 m/s) can be calculated via Gaussian simulations .

- Antimicrobial Agents : Screen against ESKAPE pathogens using microbroth dilution assays, with SAR guided by halogen substituent positioning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。